molecular formula C23H16F3N3O6S B300816 METHYL 3-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

METHYL 3-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B300816
M. Wt: 519.5 g/mol
InChI Key: WPZWOTQKHNWHIM-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the pyrazole ring and the aminosulfonyl group contribute to its potential as a pharmaceutical agent .

Properties

Molecular Formula

C23H16F3N3O6S

Molecular Weight

519.5 g/mol

IUPAC Name

methyl 3-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H16F3N3O6S/c1-34-22(31)14-4-2-3-13(11-14)19-10-7-16(35-19)12-18-20(23(24,25)26)28-29(21(18)30)15-5-8-17(9-6-15)36(27,32)33/h2-12H,1H3,(H2,27,32,33)/b18-12-

InChI Key

WPZWOTQKHNWHIM-PDGQHHTCSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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